molecular formula C16H18N4OS B6538128 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1170224-51-7

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

Cat. No. B6538128
CAS RN: 1170224-51-7
M. Wt: 314.4 g/mol
InChI Key: VERYVEGFFIFDGV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzothiazole ring, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . It also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The presence of these functional groups could suggest potential biological activity, but specific details would require further study.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and pyrazole rings, along with the various substituents attached to these rings . The exact three-dimensional structure would depend on the specific arrangement of these substituents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its reactivity, and its potential biological activity. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-5-20-11(4)8-12(19-20)15(21)18-16-17-14-10(3)6-9(2)7-13(14)22-16/h6-8H,5H2,1-4H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERYVEGFFIFDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=NC3=C(C=C(C=C3S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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